molecular formula C28H29F3N4O4 B560531 OICR-0547

OICR-0547

Katalognummer: B560531
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: RFHOOFYUTGZPFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OICR-0547 is a chemically modified derivative of the WDR5 inhibitor OICR-9429, developed as an inactive control compound in epigenetic research . It was synthesized during optimization efforts to improve the binding affinity and specificity of the parent compound, OICR-9429, which targets the WDR5-MLL protein-protein interaction critical in leukemia and breast cancer . Structural analysis reveals that this compound lacks the methylpiperazine moiety present in OICR-9429, replacing it with a morpholine group . This substitution abolishes its ability to bind WDR5, rendering it pharmacologically inert in cellular assays . This compound is widely used to validate the on-target effects of OICR-9429 and to rule out off-target artifacts in preclinical studies .

Vorbereitungsmethoden

Synthetic Routes and Methodological Considerations

General Synthesis Strategy

OICR-0547 is prepared via multi-step organic synthesis , though explicit protocols remain proprietary. Key insights from published data include:

  • Stepwise Coupling Reactions :

    • The biphenyl intermediate is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to link aryl halides and boronic acids .

    • Subsequent amide bond formation employs carbodiimide-based coupling agents (e.g., EDCI) to conjugate the pyridinecarboxamide moiety .

  • Functional Group Introductions :

    • Morpholine rings are installed via nucleophilic substitution or reductive amination .

    • Trifluoromethylation is achieved using CF₃ sources like TMSCF₃ under radical or transition metal-catalyzed conditions .

Analytical Validation and Optimization

Critical quality control steps involve:

Parameter Method Specification
PurityHPLC (C18 column)≥95% (UV detection at 254 nm)
Structural Confirmation¹H/¹³C NMR, HRMSMatches theoretical MW (542.55)
SolubilityDynamic light scattering≥100 mg/mL in DMSO

Challenges in Process Scale-Up

Reaction Yield and Byproduct Management

  • Low Isolated Yields : Multi-step sequences often result in cumulative yields below 20%, necessitating iterative optimization of reaction conditions (e.g., temperature, catalyst loading) .

  • Byproduct Formation :

    • Hydrolysis of trifluoromethyl groups under acidic conditions requires pH-controlled environments .

    • Racemization at chiral centers is mitigated using non-polar solvents and low temperatures .

Purification Techniques

  • Flash Chromatography : Silica gel-based purification with gradient elution (hexane/ethyl acetate) .

  • Recrystallization : Ethanol/water mixtures yield high-purity crystalline product .

Comparative Analysis with OICR-9429 Synthesis

While OICR-9429 and this compound share a core structure, their synthetic divergence occurs at the WIN motif-binding region :

Feature OICR-9429 This compound
Key Functional GroupThiomorpholine-dioxideMorpholine
WDR5 Binding AffinityKᴅ = 93 ± 28 nM No binding
Synthetic ComplexityHigher (additional oxidation step)Moderate

This structural tweak eliminates WDR5 engagement in this compound, validating its role as a negative control .

Industrial and Regulatory Considerations

Scalability and Cost Drivers

  • Catalyst Costs : Palladium-based catalysts contribute ~40% to raw material expenses .

  • Solvent Recovery : DMSO and ethanol are recycled via distillation, reducing environmental impact .

Regulatory Compliance

  • ICH Guidelines : Stability studies confirm a 6-month shelf life at -80°C and 1 month at -20°C .

  • Genotoxic Impurities : Residual palladium levels are controlled to <10 ppm per ICH Q3D .

Analyse Chemischer Reaktionen

Reaktionstypen

OICR-0547 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es nimmt unter Standardbedingungen nicht an Oxidations- oder Reduktionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die bei Reaktionen mit this compound entstehen, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden verwendet, um die Struktur-Aktivitäts-Beziehung der Verbindung zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Negative Control in Phenotypic Assays
    • OICR-0547 is primarily utilized as a negative control in studies assessing the WDR5-MLL interaction. Its lack of inhibitory activity allows researchers to confirm that observed effects in experimental setups are due to specific antagonism by other compounds rather than nonspecific actions of the test agents.
  • Validation of Experimental Results
    • By providing a baseline for comparison, this compound enhances the reliability of experimental outcomes involving WDR5 interactions. It helps ensure that any observed biological effects can be confidently attributed to active compounds being tested against WDR5.
  • Research on Chromatin Regulation
    • This compound is instrumental in studies focused on chromatin regulation and associated pathways. Its role as a control compound aids in elucidating the mechanisms by which other compounds affect chromatin dynamics and gene expression.

Comparative Analysis with Related Compounds

To better understand this compound's role in research, it is useful to compare it with related compounds that target chromatin regulatory mechanisms. The following table summarizes key characteristics of these compounds:

Compound NameRoleBinding AffinityUnique Features
OICR-9429Antagonist of WDR5KD 24 nM (Biacore)Potent inhibitor of WDR5 interactions
JQ1BET inhibitorKD 0.6 nM (BRD4)Targets bromodomain-containing proteins
I-BET762BET inhibitorKD 0.6 nM (BRD4)Selective for bromodomain targets
CPI-0610BET inhibitorKD 0.3 nM (BRD4)Selective against BRD4 with therapeutic potential

This compound's uniqueness lies in its lack of antagonistic activity against WDR5 compared to these other compounds, which actively inhibit specific protein interactions involved in chromatin regulation and gene expression.

Case Study 1: Breast Cancer Research

A study investigating the role of WDR5 in breast cancer utilized this compound as a negative control to validate findings related to the effects of WDR5 inhibition on tumor growth and metastasis. The research demonstrated that while OICR-9429 effectively inhibited WDR5, this compound confirmed that observed changes were specifically due to the inhibition rather than nonspecific effects .

Case Study 2: Acute Myeloid Leukemia

In research focused on acute myeloid leukemia, this compound was used to differentiate between the effects of various inhibitors targeting the WDR5 interaction with MLL proteins. The study highlighted how using this compound allowed for clearer interpretations of data regarding the efficacy of new therapeutic strategies aimed at disrupting this critical interaction .

Wirkmechanismus

OICR-0547 does not exhibit any biological activity as it does not bind to WDR5. It serves as a negative control to demonstrate that the observed effects of OICR-9429 are specific to the inhibition of WDR5-MLL interaction. The lack of binding to WDR5 ensures that this compound does not interfere with the molecular targets and pathways involved in the action of OICR-9429 .

Vergleich Mit ähnlichen Verbindungen

Structural and Biochemical Comparison

The primary structural analogs of OICR-0547 are OICR-9429 and other WDR5-targeting compounds like MS67 (a WDR5 degrader). Key differences include:

Property This compound OICR-9429 MS67
Core Structure Morpholine-substituted benzimidazole Methylpiperazine-substituted benzimidazole Proteolysis-targeting chimera (PROTAC)
Binding Affinity No detectable binding to WDR5 (KD > 10 µM) High affinity (KD = 93 ± 28 nM) Binds and degrades WDR5
Functional Role Negative control in WDR5 inhibition studies Potent WDR5 antagonist; induces myeloid differentiation in leukemia WDR5 degrader; enhances anti-tumor effects
Cellular Activity No effect on viability (e.g., 86% viability in AML cells at 5 µM ) Reduces viability to 53% in C/EBPα-mutant AML cells at 5 µM Induces WDR5 degradation at nM concentrations

Mechanistic Insights

  • OICR-9429 vs. This compound : The methylpiperazine group in OICR-9429 forms favorable interactions with the hydrophobic pocket of WDR5, while the morpholine oxygen in this compound creates charge repulsion with the negatively charged pocket walls, preventing binding .
  • MS67 vs. This compound : MS67 combines a WDR5-binding moiety with an E3 ligase recruiter, enabling targeted protein degradation. In contrast, this compound lacks functional groups necessary for either binding or degradation .

Preclinical Efficacy

  • In C/EBPαp30/p30 leukemia models, OICR-9429 selectively inhibited colony formation (sensitivity increased by 40% vs.

Biologische Aktivität

OICR-0547 is a chemical compound that has garnered attention for its role as a negative control in studies involving WDR5 inhibitors, particularly OICR-9429. Understanding the biological activity of this compound is essential for evaluating the specificity and efficacy of WDR5-targeting agents in cancer research.

Overview of WDR5 and Its Role in Cancer

WDR5 (WD Repeat-Containing Protein 5) is a component of the MLL (Mixed-Lineage Leukemia) complex, which plays a crucial role in gene transcription regulation and is implicated in various cancers, including acute myeloid leukemia (AML) and breast cancer. Inhibition of WDR5 has been shown to disrupt its interaction with MLL, leading to reduced tumor growth and metastasis in preclinical models .

This compound serves primarily as a control compound to assess the specificity of WDR5 inhibitors like OICR-9429. It does not exhibit the same binding affinity to WDR5 as OICR-9429, which has a high affinity (Kd = 93 nM) and selectively disrupts the WDR5-MLL interaction . The use of this compound allows researchers to differentiate between on-target effects caused by WDR5 inhibition and off-target effects that may arise from non-specific interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound does not significantly affect cell viability or proliferation in cancer cell lines when compared to its active counterpart, OICR-9429. For instance, while OICR-9429 treatment resulted in notable growth inhibition (up to 50% at concentrations as low as 0.5 μM), this compound did not induce similar effects, confirming its role as a negative control .

Case Study: Breast Cancer Cells

A study investigating the effects of WDR5 inhibition in triple-negative breast cancer (TNBC) cells utilized both OICR-9429 and this compound. The results showed that OICR-9429 effectively reduced WDR5 levels and inhibited cell growth, whereas this compound did not produce significant changes in cell viability or gene expression associated with ribosome biogenesis . This highlights the importance of using control compounds to validate the biological activity of specific inhibitors.

Data Table: Comparison of Biological Effects

CompoundKd (nM)IC50 (nM)Effect on Cell ViabilityRole
OICR-94299364Significant inhibitionWDR5 antagonist
This compound N/AN/ANo significant effectNegative control

Q & A

Basic Research Questions

Q. What are the structural characteristics of OICR-0547, and how do they influence its role as an inactive control in WDR5 binding studies?

this compound is a methylpiperazine-containing compound optimized as an inactive control alongside the active antagonist OICR-9428. Its structure, resolved via X-ray crystallography (PDB:4QL1), shows the methylpiperazine moiety binds centrally in WDR5's seven-membered propeller structure. This structural insight is critical for understanding its lack of binding efficacy compared to active analogs . Researchers should validate structural data using tools like the Protein Data Bank and computational docking simulations to confirm its inert role.

Q. What standard experimental protocols are recommended for using this compound in comparative binding assays?

Fluorescence polarization (FP) assays are the primary method for evaluating WDR5 binding, as described in the original optimization study . Key steps include:

  • Preparing a 20,000-compound library for high-throughput screening.
  • Using this compound as a negative control to baseline assay noise.
  • Validating results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives. Detailed protocols should be cross-referenced with supplementary materials in primary literature to ensure reproducibility .

Q. How can researchers ensure the purity and stability of this compound in longitudinal studies?

  • Purity : Use HPLC or LC-MS with ≥95% purity thresholds, as per ICH guidelines for reference standards.
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Document degradation products via mass spectrometry.
  • Storage : Preserve at -20°C in anhydrous DMSO to prevent hydrolysis. Reference analytical methods from peer-reviewed synthetic chemistry studies .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound's inactivity across different cellular models?

Discrepancies may arise due to cell-specific expression of WDR5 isoforms or off-target effects. Mitigation strategies include:

  • Multi-omic validation : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to confirm target engagement.
  • Isoform-specific assays : Use CRISPR/Cas9-knockout models to isolate WDR5 interactions.
  • Statistical rigor : Apply Benjamini-Hochberg correction for high-throughput data to minimize false discoveries .

Q. What methodological frameworks are suitable for analyzing this compound's pharmacokinetic (PK) properties in preclinical studies?

Adopt the P-E/I-C-O framework :

  • Population (P) : In vivo models (e.g., murine xenografts).
  • Exposure (E) : Dose-response curves (0.1–100 µM) with this compound administered intravenously.
  • Comparison (C) : Active comparator OICR-9429.
  • Outcome (O) : Plasma half-life (t½), volume of distribution (Vd), and clearance (CL) metrics. Use non-compartmental analysis (NCA) in software like Phoenix WinNonlin for PK modeling .

Q. How can researchers address ethical and reproducibility challenges when using this compound as a control in multi-institutional studies?

  • Data integrity : Implement blockchain-based audit trails for raw data (e.g., assay readouts, spectral files).
  • Reproducibility : Share compound aliquots from a centralized repository (e.g., Addgene) to minimize batch variability.
  • Ethical reporting : Disclose all negative results in supplementary materials to avoid publication bias .

Q. Data Contradiction and Validation

Q. What strategies are effective in reconciling conflicting data on this compound's off-target effects in kinase inhibition panels?

  • Orthogonal assays : Combine kinome-wide profiling (e.g., KINOMEscan) with functional assays (e.g., ADP-Glo™ kinase assays).
  • Machine learning : Train random forest models on PubChem BioAssay data to predict promiscuity.
  • Structural analysis : Compare this compound's binding poses across off-target kinases using molecular dynamics simulations .

Q. How should researchers validate this compound's role in epigenetic studies beyond WDR5 binding?

  • Epigenetic profiling : Perform ChIP-seq for histone modifications (e.g., H3K4me3) in this compound-treated vs. untreated cells.
  • Pathway analysis : Use Gene Ontology (GO) enrichment to identify non-WDR5 pathways affected.
  • CRISPR interference : Validate findings with dCas9-KRAB-mediated gene silencing .

Q. Literature and Data Management

Q. What systematic review methodologies are recommended for synthesizing fragmented data on this compound's applications?

  • PRISMA guidelines : Screen PubMed, Scopus, and EMBASE using keywords ("this compound" AND "WDR5" OR "epigenetic control").
  • Data extraction : Use Covidence software to collate IC50 values, assay conditions, and structural analogs.
  • Risk of bias : Assess studies via SYRCLE’s tool for preclinical research .

Q. How can researchers leverage open-access repositories to enhance the visibility of this compound-related data?

  • Deposit datasets : Use Zenodo or Figshare with DOI assignment.
  • Metadata standards : Adopt ISA-Tab format for experimental metadata.
  • Collaborative platforms : Share synthetic protocols on protocols.io .

Eigenschaften

IUPAC Name

N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHOOFYUTGZPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OICR-0547
Reactant of Route 2
Reactant of Route 2
OICR-0547
Reactant of Route 3
Reactant of Route 3
OICR-0547
Reactant of Route 4
Reactant of Route 4
OICR-0547
Reactant of Route 5
Reactant of Route 5
OICR-0547
Reactant of Route 6
Reactant of Route 6
OICR-0547

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.